molecular formula C10H14O3 B1265740 1-(Dimethoxymethyl)-4-methoxybenzene CAS No. 2186-92-7

1-(Dimethoxymethyl)-4-methoxybenzene

Cat. No.: B1265740
CAS No.: 2186-92-7
M. Wt: 182.22 g/mol
InChI Key: NNHYAHOTXLASEA-UHFFFAOYSA-N
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Description

1-(Dimethoxymethyl)-4-methoxybenzene is an organic compound with the molecular formula C10H14O3 It is a derivative of benzene, where the benzene ring is substituted with a dimethoxymethyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Dimethoxymethyl)-4-methoxybenzene can be synthesized through the reaction of 4-methoxybenzaldehyde with methanol in the presence of an acid catalyst. The reaction typically involves the formation of an acetal intermediate, which is then converted to the final product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions: 1-(Dimethoxymethyl)-4-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of 4-methoxybenzyl alcohol.

    Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

1-(Dimethoxymethyl)-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(Dimethoxymethyl)-4-methoxybenzene involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of intermediates that interact with specific pathways in biological systems.

Comparison with Similar Compounds

  • 1-(Dimethoxymethyl)-4-ethoxybenzene
  • 1-(Dimethoxymethyl)-4-methylbenzene
  • 1-(Dimethoxymethyl)-4-chlorobenzene

Comparison: 1-(Dimethoxymethyl)-4-methoxybenzene is unique due to the presence of both a dimethoxymethyl group and a methoxy group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity in certain types of reactions compared to its analogs. The presence of the methoxy group also influences the compound’s solubility and interaction with other molecules.

Properties

IUPAC Name

1-(dimethoxymethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-11-9-6-4-8(5-7-9)10(12-2)13-3/h4-7,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHYAHOTXLASEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062239
Record name p-(Dimethoxymethyl)anisole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2186-92-7
Record name Anisaldehyde dimethyl acetal
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URL https://commonchemistry.cas.org/detail?cas_rn=2186-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name p-(Dimethoxymethyl)anisole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-(dimethoxymethyl)-4-methoxy-
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Record name p-(Dimethoxymethyl)anisole
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Record name p-(dimethoxymethyl)anisole
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Record name P-(DIMETHOXYMETHYL)ANISOLE
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Synthesis routes and methods I

Procedure details

Anisaldehyde (40 g) and trimethylorthoformate (48.25 ml) were added to MeOH (60 ml) at 20-25° C. and the mixture was cooled to 10-15° C. Conc. HCl (0.26 ml) was then added to the mixture at 10-15° C. and was warmed to 20-25° C. followed by stirring at the same temperature for 16-18 hours. 5% aqueous KOH (40 ml) was added to the reaction mixture at 20-25° C. in 10 min and further stirred for 10 minutes. The reaction mixture was extracted with hexane (2×200 ml) and the combined organic layer was washed with DM water (200 ml). The organic layer was concentrated below 40° C. to obtain title compound (51.0 g, 95.2%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
48.25 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0.26 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Yield
95.2%

Synthesis routes and methods II

Procedure details

In the article "Nuclear Cyanation of Methylanisoles" by k. Yoshida, M. Shigi and T. Fueno in J. Org. Chem., 1975, Vol. 40, No. 1, pp. 63-66, the reaction of 4-methoxytoluene (Ic) in a methanolic solution of NaCN or Na acetate is described. In this reaction, 4-(methoxymethyl)-anisole and, in a material (current) yield of 15% (24%) of the theoretical, anisaldehyde-dimethylacetal (IIc) are also formed, in addition to the respective ring-substitution products.
[Compound]
Name
Methylanisoles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Na acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the function of p-Anisaldehyde dimethyl acetal in synthesizing trans-resveratrol?

A1: p-Anisaldehyde dimethyl acetal serves as a crucial electrophilic reagent in the modified Julia olefination reaction. The research paper describes its reaction with the carbanion generated from a benzothiazol-2-yl sulfone derivative. This reaction, facilitated by sodium hydride as a base, leads to the formation of a stilbene derivative. This derivative, upon demethylation, yields the desired trans-resveratrol [].

Q2: Why is p-Anisaldehyde dimethyl acetal preferred over p-Anisaldehyde in this specific synthesis?

A2: While the provided research paper [] does not explicitly compare the use of p-Anisaldehyde dimethyl acetal to p-Anisaldehyde, we can infer the rationale. Acetals, like p-Anisaldehyde dimethyl acetal, are often employed as protecting groups for aldehydes. This is because acetals are less reactive towards certain reaction conditions compared to aldehydes. Therefore, using the acetal form likely allows for better control over the reaction and potentially improves the yield of the desired cis-stilbene intermediate, which is subsequently isomerized to trans-resveratrol.

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